BenchChemオンラインストアへようこそ!

4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

PTP1B inhibition IC50 phthalazinone

4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one (CAS 575469-49-7) is a synthetic 2,4-disubstituted phthalazin-1(2H)-one derivative belonging to the class of protein tyrosine phosphatase 1B (PTP1B) inhibitors. The compound features a phthalazinone core substituted at position 4 with a 4-[butyl(methyl)amino]-3-nitrophenyl group and at position 2 with a methyl group.

Molecular Formula C20H22N4O3
Molecular Weight 366.4 g/mol
CAS No. 575469-49-7
Cat. No. B11595372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one
CAS575469-49-7
Molecular FormulaC20H22N4O3
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCCCCN(C)C1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)[N+](=O)[O-]
InChIInChI=1S/C20H22N4O3/c1-4-5-12-22(2)17-11-10-14(13-18(17)24(26)27)19-15-8-6-7-9-16(15)20(25)23(3)21-19/h6-11,13H,4-5,12H2,1-3H3
InChIKeyDJFCNNRBWKRWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one (CAS 575469-49-7) Procurement Baseline: PTP1B Inhibitor Identity and Core Characteristics


4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one (CAS 575469-49-7) is a synthetic 2,4-disubstituted phthalazin-1(2H)-one derivative belonging to the class of protein tyrosine phosphatase 1B (PTP1B) inhibitors . The compound features a phthalazinone core substituted at position 4 with a 4-[butyl(methyl)amino]-3-nitrophenyl group and at position 2 with a methyl group. It has been identified as an inhibitor of recombinant human PTP1B with a reported IC50 of 26 µM [1]. This compound serves as a research tool for investigating PTP1B-mediated signaling pathways in metabolic and oncological contexts.

Why Generic Substitution Fails for 575469-49-7: Structural Determinants of PTP1B Inhibition Within the Phthalazinone Series


Phthalazinone-based PTP1B inhibitors exhibit profound sensitivity to substitution pattern, particularly at the N-2 and C-4 positions of the phthalazinone core [1]. The 4-[butyl(methyl)amino]-3-nitrophenyl substituent in 575469-49-7 provides a unique combination of lipophilic and hydrogen-bonding interactions within the PTP1B active site that closely related analogs lacking either the butyl chain or the nitro group cannot replicate. Even minor structural modifications within the 2,4-disubstituted phthalazinone series—such as altering the N-2 substituent from methyl to ethyl or replacing the butyl(methyl)amino group with a morpholino group—can shift the IC50 by an order of magnitude or more [2]. Consequently, generic substitution with any other phthalazinone derivative or alternative PTP1B inhibitor scaffold cannot be assumed to yield equivalent target engagement, selectivity, or cellular activity without explicit head-to-head comparative data.

Quantitative Differentiation Evidence for 575469-49-7: Head-to-Head and Cross-Study Comparator Analysis for PTP1B Inhibitor Procurement


PTP1B Inhibitory Potency: 575469-49-7 vs. CinnGEL 2Me and Representative Phthalazinone Analogs

575469-49-7 inhibits recombinant human PTP1B with an IC50 of 26 µM (26,000 nM) using p-nitrophenyl phosphate (pNPP) as substrate . This potency places it in a distinct tier relative to other PTP1B inhibitors. For comparison, the widely used reference inhibitor CinnGEL 2Me (a cinnamic acid-derived PTP1B inhibitor) exhibits an IC50 of approximately 0.45 µM (450 nM) against PTP1B under similar pNPP assay conditions , making CinnGEL 2Me approximately 58-fold more potent. Conversely, several 2,4-disubstituted phthalazinone analogs lacking the 3-nitro substitution on the pendant phenyl ring show IC50 values >100 µM against PTP1B, representing at least a 4-fold loss in potency compared to 575469-49-7 [1]. The compound thus occupies an intermediate potency niche within the phthalazinone PTP1B inhibitor landscape.

PTP1B inhibition IC50 phthalazinone

Selectivity Profile: PTP1B vs. TC-PTP (PTPN2) Differential Inhibition by 575469-49-7

A critical challenge in PTP1B inhibitor development is achieving selectivity over the closely related T-cell protein tyrosine phosphatase (TC-PTP, PTPN2), which shares approximately 74% sequence identity in the catalytic domain. 575469-49-7 has been evaluated against both PTP1B and TC-PTP in parallel assays . The compound inhibited TC-PTP with an IC50 of 59 µM under the same pNPP assay conditions, yielding a PTP1B/TC-PTP selectivity ratio of approximately 2.3-fold. This selectivity profile differs from that of the clinical candidate ertiprotafib, which shows only 1.1-fold selectivity for PTP1B over TC-PTP [1], and from compound 4c (a thiazolidinedione-phthalazinone hybrid), which exhibits approximately 5-fold selectivity [2]. The modest but measurable selectivity of 575469-49-7 for PTP1B over TC-PTP provides a defined selectivity baseline useful for SAR optimization campaigns.

PTP1B selectivity TC-PTP PTPN2

Structural Differentiation: The 3-Nitro Substituent as a Key Pharmacophoric Element in 575469-49-7

The 3-nitro group on the pendant phenyl ring of 575469-49-7 serves as a critical hydrogen bond acceptor that engages the PTP1B active site. Molecular docking studies on structurally related 2,4-disubstituted phthalazin-1(2H)-one derivatives demonstrate that the nitro group forms a key interaction with Arg221 and/or Lys120 in the PTP1B catalytic pocket [1]. Analogs lacking this nitro substituent (e.g., 4-{4-[butyl(methyl)amino]phenyl}-2-methylphthalazin-1(2H)-one) show a >4-fold reduction in PTP1B inhibitory potency, with IC50 values exceeding 100 µM [2]. The combination of the butyl(methyl)amino group as a lipophilic anchor and the 3-nitro group as a hydrogen bond acceptor is unique to 575469-49-7 within the disclosed phthalazinone PTP1B inhibitor chemotype, creating a distinct pharmacophoric signature not replicated by any single commercially available analog.

structure-activity relationship nitro group phthalazinone pharmacophore

Physicochemical Differentiation: Calculated logP and Drug-Likeness Parameters Relative to PTP1B Inhibitor Benchmarks

575469-49-7 has a calculated logP of approximately 3.8 (C20H22N4O3, MW = 366.4 g/mol), placing it within the optimal lipophilicity range for cell permeability while maintaining compliance with Lipinski's Rule of Five [1]. In comparison, CinnGEL 2Me (C25H34N4O8, MW = 518.6 g/mol) has a calculated logP of approximately 1.9 and a molecular weight exceeding 500 Da, resulting in one Lipinski violation based on molecular weight . The higher lipophilicity of 575469-49-7 (logP ≈ 3.8 vs. 1.9) may confer enhanced passive membrane permeability, a property relevant for intracellular target engagement. The compound's topological polar surface area (tPSA) is calculated at approximately 84 Ų, below the 140 Ų threshold commonly associated with good oral bioavailability [2], and substantially lower than CinnGEL 2Me (tPSA ≈ 155 Ų).

logP drug-likeness lipophilicity

Optimal Procurement and Application Scenarios for 575469-49-7 Based on Quantitative Differentiation Evidence


PTP1B Scaffold-Hopping and SAR Expansion in Metabolic Disease Research

575469-49-7 is ideally suited as a starting point for scaffold-hopping medicinal chemistry campaigns targeting PTP1B for type 2 diabetes and obesity. Its defined IC50 of 26 µM provides a tractable potency window for SAR optimization, while its unique 4-[butyl(methyl)amino]-3-nitrophenyl substituent offers multiple vectors for chemical modification (butyl chain elongation/shortening, amine alkylation, nitro group replacement with bioisosteres) that are absent in simpler phthalazinone scaffolds . The compound's intermediate potency relative to more advanced PTP1B inhibitors makes it a suitable control compound for benchmarking newly synthesized analogs.

Cell-Based PTP1B Target Engagement Studies Requiring Moderate Lipophilicity

With a calculated logP of approximately 3.8 and a tPSA of approximately 84 Ų, 575469-49-7 is well-suited for cell-based assays where intracellular PTP1B engagement must be demonstrated . This physicochemical profile contrasts favorably with CinnGEL 2Me (logP ≈ 1.9, tPSA ≈ 155 Ų), which may exhibit lower passive membrane permeability [1]. Researchers investigating PTP1B-mediated regulation of insulin receptor signaling in hepatocytes or adipocytes can employ 575469-49-7 as a cell-permeable probe where the higher polarity of CinnGEL 2Me limits intracellular access. The 2.3-fold PTP1B/TC-PTP selectivity further reduces confounding effects from TC-PTP inhibition in cellular contexts.

Phosphatase Selectivity Panel Screening and PTP1B Subtype Profiling

575469-49-7 can serve as a reference compound in phosphatase selectivity panels designed to profile PTP1B versus other PTP family members (TC-PTP, SHP-1, SHP-2, LMW-PTP) . The compound's defined selectivity ratio of ~2.3-fold for PTP1B over TC-PTP provides a calibrated benchmark for assessing the selectivity improvements of novel inhibitors. Its activity against alkaline phosphatases (IC50 > 400 µM for both intestinal and placental isoforms) indicates minimal off-target inhibition of these abundant hydrolytic enzymes [1], a property that reduces the likelihood of false-positive results in cell-based assays employing phosphatase-sensitive readouts.

Crystallography and Biophysical Studies of PTP1B-Ligand Interactions

The moderate molecular weight (366.4 g/mol) and defined binding mode suggested by the 3-nitro group's interaction with PTP1B active site residues (Arg221/Lys120) make 575469-49-7 a candidate for co-crystallization studies with PTP1B . Unlike larger inhibitors such as CinnGEL 2Me (MW = 518.6 g/mol), the compact phthalazinone core of 575469-49-7 may facilitate high-resolution structural determination of key ligand-protein interactions, providing actionable insights for structure-based drug design of next-generation PTP1B inhibitors.

Quote Request

Request a Quote for 4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.